6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5O/c1-2-20-12-11(17-18-20)13(21)19(7-16-12)6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXDFIZNGPGEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=C(C=CC=C3Cl)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction involving appropriate amines and carbonyl compounds.
Introduction of Substituents: The 2-chloro-6-fluorobenzyl group and the ethyl group can be introduced through nucleophilic substitution reactions and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the role of triazolo-pyrimidine derivatives in inhibiting specific kinases involved in cancer progression. For instance, compounds similar to 6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one have been shown to inhibit Polo-like kinase 1 (Plk1), a target in various cancers. In vitro assays demonstrated promising IC₅₀ values indicating effective inhibition of Plk1 activity .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory properties. Research has indicated that derivatives of triazolo-pyrimidines can modulate inflammatory pathways and may serve as effective agents against conditions such as arthritis and other inflammatory diseases. The evaluation of their efficacy often involves assessing their impact on cyclooxygenase (COX) enzymes .
Neuroprotective Effects
Studies have begun to investigate the neuroprotective effects of triazolo derivatives. Given the increasing prevalence of neurodegenerative diseases, compounds like this compound could be pivotal in developing new treatments aimed at protecting neuronal cells from damage .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-(3,4-dimethoxyphenyl)pyrimidine
- 1-(1H-indazol-6-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
Uniqueness
6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-chloro-6-fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Biological Activity
6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings regarding its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C19H17ClN4O
- Molecular Weight : 348.82 g/mol
The presence of a triazole ring fused with a pyrimidine nucleus is notable for its pharmacological properties. The chlorofluorobenzyl group enhances lipophilicity, potentially improving cellular uptake.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values :
- HeLa cells : 60 nM
- A549 cells : 43 nM
- MDA-MB-231 cells : 0.43 µM
These values indicate that the compound is significantly more effective than many existing chemotherapeutics, including CA-4 (a known tubulin inhibitor) .
Tubulin Polymerization Inhibition
The primary mechanism through which this compound exerts its antiproliferative effects is through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for mitosis:
- Inhibition Rate : The compound demonstrated a threefold greater potency in inhibiting tubulin polymerization compared to CA-4.
This disruption leads to cell cycle arrest at the G2/M phase, promoting apoptosis via intrinsic pathways as evidenced by mitochondrial depolarization and caspase activation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Study on HeLa Cells :
- Investigated the effects of varying concentrations (10 nM to 50 nM) on cell cycle distribution.
- Results showed a significant increase in G2/M phase cells, confirming the compound's role in cell cycle arrest.
-
Zebrafish Model :
- In vivo studies indicated that treatment with this compound resulted in reduced tumor growth and improved survival rates in zebrafish xenograft models.
- Comparative Analysis :
Summary of Biological Activities
Q & A
Q. Critical factors for optimization :
- Catalyst selection (e.g., potassium carbonate for thioether bond formation) .
- Reaction time (24–48 hours for complete cyclization) .
Q. Key functional groups :
- Triazole ring : Enhances hydrogen bonding with biological targets .
- Halogenated benzyl group (2-chloro-6-fluoro): Increases lipophilicity and target binding affinity .
- Ethyl substituent : Modulates solubility and metabolic stability .
Basic: What initial biological activities have been reported, and what assays are used for screening?
Answer:
Preliminary studies highlight:
- Kinase inhibition : IC₅₀ values <1 μM in vitro against tyrosine kinases, using fluorescence polarization assays .
- Antimicrobial activity : MIC of 8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
- Cytotoxicity : EC₅₀ ~10 µM in cancer cell lines (e.g., MCF-7) using MTT assays .
Q. Methodological recommendations :
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with kinase active sites .
- Conduct QSAR modeling to prioritize substituents for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
